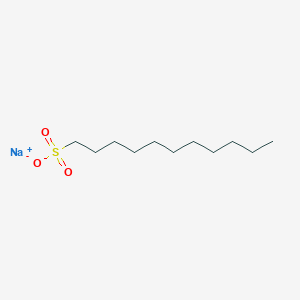

sodium;undecane-1-sulfonate

説明

Overview of Long-Chain Alkanesulfonates within the Surfactant Class

Sodium;undecane-1-sulfonate belongs to the broader class of long-chain alkanesulfonates, which are a prominent group of anionic surfactants. researchgate.net Surfactants, or surface-active agents, are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In the case of this compound, the undecane (B72203) chain forms the hydrophobic tail, while the sulfonate group acts as the hydrophilic head. chembk.com

This dual nature allows long-chain alkanesulfonates to adsorb at interfaces, such as air-water or oil-water, thereby reducing surface and interfacial tension. This property is fundamental to their widespread use in detergents, emulsifiers, and foaming agents. chembk.com The effectiveness of these surfactants is often related to their critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into spherical structures called micelles. doi.orgnih.gov The structure of these micelles, with their hydrophobic cores and hydrophilic exteriors, allows for the solubilization of nonpolar substances in aqueous solutions. cymitquimica.com

The properties of long-chain alkanesulfonates, such as their CMC and the area per molecule at an interface, are influenced by the length of the alkyl chain. doi.org Generally, as the length of the hydrophobic tail increases, the CMC decreases, making the surfactant more efficient at lower concentrations. doi.org

Academic Significance and Research Trajectory of this compound

This compound has carved a niche in several areas of academic and applied research. Its primary utility stems from its well-defined properties as an anionic surfactant.

One of the significant applications of this compound is in the field of analytical chemistry , specifically in ion-pair chromatography . chembk.comtcichemicals.com In this technique, it is used as an ion-pairing reagent, which allows for the separation of ionic and highly polar compounds on a reversed-phase column. The undecylsulfonate anion pairs with cationic analytes, effectively neutralizing their charge and allowing them to be retained and separated by the nonpolar stationary phase.

Furthermore, there is growing interest in the potential of this compound as a catalyst in pharmaceutical research . chemicalbook.comottokemi.com While specific catalytic mechanisms are still under investigation, its surfactant properties can play a role in micellar catalysis. By forming micelles, it can create microenvironments that can enhance reaction rates and influence selectivity by bringing reactants together in a favorable orientation.

The research trajectory for this compound and related long-chain alkanesulfonates points towards their application in more complex systems. Studies on similar surfactants are exploring their role in areas such as enhanced oil recovery and the synthesis of novel materials. rsc.org The ability of these surfactants to modify interfacial properties is crucial in these advanced applications.

Structural Basis and Functional Implications in Advanced Chemical Systems

The functionality of this compound in advanced chemical systems is intrinsically linked to its molecular structure. The molecule consists of an eleven-carbon aliphatic chain (undecane) attached to a sulfonate group, with a sodium counter-ion. chembk.com This structure dictates its amphiphilic behavior and its ability to self-assemble in solution.

The long, linear undecane tail provides a significant nonpolar character, driving the molecule to minimize its contact with water. The highly polar sulfonate head group, on the other hand, readily interacts with water molecules. This balance between hydrophobic and hydrophilic forces governs the formation of micelles and their morphology.

The functional implications of this structure are vast. In material science , the self-assembly of this compound can be harnessed to create ordered nanostructures. These can serve as templates for the synthesis of mesoporous materials or as stabilizing agents for nanoparticles. For instance, a related compound, sodium 11-mercaptoundecane-1-sulfonate, which has a similar undecane backbone, is used in the synthesis of functionalized gold nanoparticles. nih.gov

In catalysis , the micellar environment created by this compound can provide a unique reaction medium. The hydrophobic core of the micelle can solubilize nonpolar reactants, while the charged surface can attract or repel ionic species, thereby influencing reaction pathways. This can lead to enhanced reaction rates and product selectivity compared to reactions carried out in a homogeneous solution.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₁H₂₃NaO₃S chembk.com |

| Molecular Weight | 258.35 g/mol cymitquimica.com |

| Appearance | White crystalline powder or granules chembk.com |

| Solubility | Soluble in water and polar organic solvents chembk.com |

| Melting Point | >300 °C chemicalbook.com |

Structure

2D Structure

特性

IUPAC Name |

sodium;undecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMQUCVJHLWQHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Undecane Sulfonates

Conventional Synthetic Pathways for Alkanesulfonates

Conventional approaches to the synthesis of alkanesulfonates, including sodium;undecane-1-sulfonate, typically commence with the functionalization of the parent alkane or a closely related derivative. These methods involve either a two-step process of halogenation followed by sulfonation or a more direct, single-step sulfonation of the hydrocarbon chain.

Undecane (B72203) Functionalization via Alkyl Bromination and Subsequent Sulfonation

A common and reliable method for the preparation of this compound involves a two-step sequence starting from undecane. The initial step is the free-radical bromination of undecane to produce 1-bromoundecane (B50512). This reaction is typically initiated by ultraviolet (UV) light or a chemical initiator and proceeds via a free-radical chain mechanism. wikipedia.org While this method can lead to a mixture of isomers, reaction conditions can be optimized to favor the terminal bromide.

The subsequent step is the reaction of 1-bromoundecane with a sulfonating agent, most commonly sodium sulfite (B76179) (Na₂SO₃), in what is known as the Strecker sulfite alkylation. This reaction proceeds via a nucleophilic substitution mechanism, where the sulfite anion displaces the bromide ion to form the carbon-sulfur bond of the sulfonate group. researchgate.net

Reaction Scheme:

CH₃(CH₂)₉CH₃ + Br₂ --(UV light)--> CH₃(CH₂)₁₀Br + HBr

CH₃(CH₂)₁₀Br + Na₂SO₃ --(heat, solvent)--> CH₃(CH₂)₁₀SO₃Na + NaBr

| Reactant | Reagent(s) | Conditions | Product | Yield |

| Undecane | Bromine (Br₂) | UV irradiation | 1-Bromoundecane | Variable |

| 1-Bromoundecane | Sodium Sulfite (Na₂SO₃) | Aqueous ethanol (B145695), reflux | This compound | Good |

Direct Sulfonation Reactions for Long-Chain Sulfonate Synthesis

Direct sulfonation offers a more atom-economical route to alkanesulfonic acids by avoiding the halogenation step. One of the most potent sulfonating agents for this purpose is sulfur trioxide (SO₃). The reaction of alkanes with sulfur trioxide is highly exothermic and can lead to side products, so the SO₃ is often used as a complex with a Lewis base, such as dioxane or pyridine, to moderate its reactivity. researchgate.net The reaction proceeds through the insertion of SO₃ into a C-H bond of the alkane. Subsequent neutralization with a base, such as sodium hydroxide, yields the sodium alkanesulfonate.

Another direct method is photosulfochlorination, which involves the reaction of an alkane with a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) under UV light. This process generates an alkanesulfonyl chloride intermediate, which can then be hydrolyzed to the corresponding sulfonic acid and neutralized to the sodium salt.

Reaction Scheme (with SO₃):

CH₃(CH₂)₉CH₃ + SO₃ --> CH₃(CH₂)₁₀SO₃H

CH₃(CH₂)₁₀SO₃H + NaOH --> CH₃(CH₂)₁₀SO₃Na + H₂O

| Reactant | Reagent(s) | Conditions | Product |

| Undecane | Sulfur Trioxide (SO₃) | Liquid SO₂, low temperature | Undecanesulfonic acid |

| Undecane | SO₂/Cl₂, UV light | Inert solvent | Undecanesulfonyl chloride |

Specialized Synthetic Routes for this compound and its Functionalized Analogs

Beyond the conventional pathways, specialized synthetic routes offer alternative approaches to this compound and can be adapted to produce functionalized analogs. These methods often involve the use of highly reactive intermediates to build the sulfonate-containing molecule.

Synthesis Involving Reaction with Sodium Sulfite or Bisulfite

The reaction of alkyl halides with sodium sulfite is a cornerstone in sulfonate synthesis. As mentioned in section 2.1.1, this nucleophilic substitution reaction is a reliable method for converting 1-bromoundecane to this compound. The efficiency of this reaction can be influenced by the solvent system, temperature, and the presence of phase-transfer catalysts. For instance, using a mixture of water and a polar organic solvent like ethanol can facilitate the dissolution of both the organic and inorganic reactants.

An alternative precursor for this reaction is 1-undecene, which can be sulfonated via the addition of sodium bisulfite (NaHSO₃) in the presence of a free-radical initiator. This process, known as the sulfitation of olefins, typically follows an anti-Markovnikov addition pattern, yielding the terminal sulfonate.

| Precursor | Reagent(s) | Conditions | Product |

| 1-Bromoundecane | Sodium Sulfite (Na₂SO₃) | Aqueous ethanol, reflux | This compound |

| 1-Undecene | Sodium Bisulfite (NaHSO₃), Initiator | Aqueous solution, heat | This compound |

Utilization of Cyclic Sulfates as Epoxide Analogues in Sulfonate Elaboration

Cyclic sulfates are highly reactive electrophiles that can serve as synthetic equivalents to epoxides. nih.gov They can be prepared by the oxidation of the corresponding cyclic sulfites. A plausible, though less common, synthetic route to a functionalized undecane sulfonate could involve a cyclic sulfate (B86663) intermediate. For example, a cyclic sulfate could be formed from 1,2-undecanediol. The ring-opening of this cyclic sulfate with a nucleophile can introduce a variety of functional groups. To obtain an undecane sulfonate, a nucleophilic sulfonate-containing reagent could be used, or a Grignard reagent could be employed to open the ring, followed by a subsequent sulfonation step. spacefrontiers.org This methodology is particularly useful for the synthesis of hydroxy sulfonates. nih.gov

| Intermediate | Reagent | Product Type |

| 1,2-Undecane cyclic sulfate | Nucleophilic sulfonate | Hydroxy undecane sulfonate |

| 1,2-Undecane cyclic sulfate | Grignard reagent, then sulfonation | Branched undecane sulfonate |

Exploration of Acyl Chloride Intermediates in Undecanoyl Sulfonate Synthesis

Undecanoyl chloride is a reactive intermediate that can be synthesized from undecanoic acid using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a versatile precursor for the formation of esters, amides, and other carbonyl derivatives.

While the direct conversion of an acyl chloride to an alkanesulfonate is not a standard transformation, a multi-step pathway can be envisioned. For instance, the undecanoyl chloride could be reduced to the corresponding alcohol, 1-undecanol (B7770649). The alcohol can then be converted to 1-bromoundecane, which can subsequently be sulfonated with sodium sulfite as described in section 2.1.1. Alternatively, the 1-undecanol can be converted to a tosylate, which is a good leaving group, and then reacted with sodium sulfite.

| Precursor | Reagent(s) for Acyl Chloride Formation | Acyl Chloride |

| Undecanoic Acid | Thionyl Chloride (SOCl₂) | Undecanoyl Chloride |

| Undecanoic Acid | Oxalyl Chloride ((COCl)₂) | Undecanoyl Chloride |

Supramolecular Chemistry and Self Assembly Phenomena of Sodium;undecane 1 Sulfonate Systems

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

In aqueous solutions, sodium undecane-1-sulfonate monomers spontaneously associate to form micelles above a certain concentration known as the critical micelle concentration (CMC). This process is a dynamic equilibrium, governed by thermodynamic and kinetic factors.

Ultrasonic relaxation studies are instrumental in elucidating the kinetics of micelle formation and disintegration. These studies reveal the existence of two primary relaxation processes: a "fast" process and a "slow" process. aps.org The fast relaxation, with a timescale typically in the nanosecond range, is attributed to the exchange of individual surfactant monomers between the micelles and the bulk solution. aps.org The slow relaxation process, occurring on a microsecond to millisecond timescale, is associated with the complete dissolution of a micelle or its formation from monomers. aps.org

The thermodynamics of micellization for ionic surfactants like sodium undecane-1-sulfonate is primarily driven by the hydrophobic effect. The transfer of the hydrophobic undecyl chains from the aqueous environment to the nonpolar interior of the micelle results in a significant increase in entropy of the system, which is the main driving force for micelle formation.

The aggregation number, which is the average number of surfactant molecules in a micelle, and the morphology of sodium undecane-1-sulfonate micelles are influenced by several factors:

Surfactant Concentration: As the concentration of the surfactant increases beyond the CMC, the number of micelles increases, and there can be a corresponding increase in the micellar aggregation number and size. nih.gov

Temperature: An increase in temperature generally leads to a decrease in the CMC. nih.gov This is because the dehydration of the hydrophobic chains becomes more favorable at higher temperatures, promoting micellization.

Addition of Electrolytes: The presence of salts, such as sodium chloride, decreases the CMC and increases the aggregation number. researchgate.net The added counterions (Na+) screen the electrostatic repulsion between the negatively charged sulfonate head groups, allowing the micelles to grow larger. nih.gov

Presence of Organic Additives: The addition of organic molecules, such as alcohols, can alter the CMC and micellar properties by being incorporated into the micelle structure.

| Factor | Effect on CMC | Effect on Aggregation Number |

| Increasing Surfactant Concentration (above CMC) | No change | Increases |

| Increasing Temperature | Decreases | Generally decreases |

| Addition of Electrolyte (e.g., NaCl) | Decreases | Increases |

Self-Assembled Monolayers (SAMs) at Interfaces

Sodium undecane-1-sulfonate and its derivatives can form highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs) at interfaces, particularly on solid substrates.

Sulfonate-terminated alkanethiols, such as sodium 11-mercapto-1-undecanesulfonate, readily form SAMs on gold surfaces. nih.govresearchgate.net The formation process involves the chemisorption of the thiol group onto the gold substrate, leading to a strong and stable bond. nih.gov The alkyl chains then align and pack closely due to van der Waals interactions, resulting in a well-ordered monolayer. The terminal sulfonate groups are exposed at the monolayer-air or monolayer-liquid interface, imparting a hydrophilic character to the surface.

Techniques such as X-ray photoelectron spectroscopy (XPS) and thermal desorption spectroscopy (TDS) are used to confirm the formation and thermal stability of these SAMs. nih.govresearchgate.net The binding energy of the sulfur 2p peak in XPS can indicate the nature of the sulfur-gold bond, and TDS can reveal the desorption temperature, which is related to the stability of the monolayer. nih.govresearchgate.net

The solvent from which the SAM is deposited plays a crucial role in the final molecular-scale structure of the monolayer. For instance, the formation of well-ordered SAMs of alkanethiols on gold is often carried out from an ethanolic solution. nih.gov The solvent can influence the kinetics of monolayer formation and the packing density of the alkyl chains.

Phase Separation and Domain Formation in Mixed Sulfonate-Alkanethiol SAMs

The formation of self-assembled monolayers (SAMs) composed of multiple components, such as mixed sulfonate-alkanethiol systems, often leads to phase separation and the formation of distinct molecular domains. dtic.mil This phenomenon is driven by the subtle interplay of intermolecular and substrate-adsorbate interactions. In mixed composition SAMs of n-alkanethiols on gold surfaces, even molecules with very similar structures have been shown to phase separate into nanometer-scale domains of each component. dtic.mil

Colloidal Interactions and Stabilization Mechanisms in Nanomaterial Systems

Role of Sodium;undecane-1-sulfonate as a Stabilizing Agent in Nanoparticle Dispersions (e.g., gold and silver nanoparticles)

This compound, as a surfactant with a charged sulfonate headgroup and a hydrophobic alkyl tail, can function as an effective stabilizing agent for metallic nanoparticles like gold (Au) and silver (Ag) in aqueous dispersions. The stabilization mechanism relies on the adsorption of the sulfonate molecules onto the nanoparticle surface. The hydrophobic undecane (B72203) tail typically associates with the metallic surface, while the hydrophilic sulfonate group extends into the aqueous medium. nih.gov

This arrangement provides colloidal stability through two primary mechanisms:

Electrostatic Repulsion: The negatively charged sulfonate groups create a repulsive electrostatic potential between the nanoparticles, preventing them from aggregating due to attractive van der Waals forces. nih.gov

Steric Hindrance: The adsorbed layer of undecanesulfonate molecules provides a physical barrier that also helps to keep the nanoparticles separated.

The effectiveness of sulfonated compounds as stabilizers has been demonstrated in various systems. For instance, sulfonated imidazolium (B1220033) salts have been shown to be highly effective stabilizers for gold nanoparticles in water, with the sulfonate groups directed away from the nanoparticle surface, ensuring stability for extended periods. nih.gov Similarly, polysaccharides and other polymers containing charged groups are often used as both reducing and stabilizing agents in the synthesis of Au and Ag nanoparticles, highlighting the importance of surface charge in preventing agglomeration. nih.govmdpi.com The undecanesulfonate molecule combines the benefits of a charged headgroup for electrostatic repulsion and a sufficiently long alkyl chain for steric stabilization, making it a suitable candidate for stabilizing nanoparticle dispersions.

Investigation of Surfactant Assembly and Redox Chemistry in Single-Wall Carbon Nanotube Solutions with this compound

The interaction between surfactants and single-walled carbon nanotubes (SWCNTs) is crucial for their dispersion in aqueous solutions and influences their electronic properties. Studies comparing sodium 1-undecanesulfonate (SUS) with other surfactants like sodium dodecyl sulfate (B86663) (SDS) and sodium dodecylbenzene (B1670861) sulfonate (SDBS) have provided insights into its specific role in SWCNT redox chemistry. d-nb.info

It was observed through optical absorption spectroscopy that redox reactions of SWCNTs readily occur in solutions containing SUS and SDS, but are suppressed in the presence of SDBS. d-nb.info Molecular dynamics simulations revealed that this difference is related to how these surfactants assemble on the SWCNT surface. Both SUS and SDS tend to form sparse, single-layer assemblies, leaving some areas of the nanotube surface exposed to the solvent. d-nb.info In contrast, SDBS, with its bulky benzene (B151609) ring, forms a much denser coating that effectively insulates the SWCNT from its environment. d-nb.info

This structural difference in the adsorbed surfactant layer is key to understanding the redox behavior. The less-complete surface coverage by this compound allows for charge-transfer reactions to take place between the SWCNT and redox agents in the solution. d-nb.info Furthermore, for oxidized (positively charged) SWCNTs, an increased number of SUS molecules were observed to assemble around the nanotube, likely due to favorable electrostatic interactions. This finding suggests a connection between the surfactant assembly, the redox state of the nanotube, and the colloidal stability of specific SWCNT chiralities. d-nb.info

| Surfactant | Assembly on SWCNT Surface | Effect on SWCNT Redox Chemistry |

| This compound (SUS) | Sparse, single-layer assembly | Allows charge-transfer reactions |

| Sodium dodecyl sulfate (SDS) | Sparse, single-layer assembly | Allows charge-transfer reactions |

| Sodium dodecylbenzene sulfonate (SDBS) | Dense coating | Suppresses charge-transfer reactions |

Influence of Undecanesulfonate Chain Length and Structure on Colloidal Stability

The stability of colloidal dispersions is significantly influenced by the molecular structure of the stabilizing surfactant, particularly its alkyl chain length. For this compound, the 11-carbon chain plays a critical role in determining its effectiveness as a stabilizer.

Generally, for a homologous series of surfactants, increasing the alkyl chain length enhances colloidal stability. mdpi.com A longer hydrophobic chain provides more effective steric hindrance, creating a more robust barrier that prevents particles from approaching one another. mdpi.com In aqueous systems, longer chains lead to stronger hydrophobic interactions, which can promote more effective adsorption onto particle surfaces. nih.gov Studies on various surfactant systems have consistently shown that longer alkyl tails contribute to greater stability of dispersions. mdpi.comnih.gov

Conversely, surfactants with shorter alkyl chains are less effective at providing steric stabilization. mdpi.com While they can still provide electrostatic repulsion via their headgroups, the weaker steric barrier makes the dispersion more susceptible to aggregation, especially at higher ionic strengths where electrostatic forces are screened. Therefore, the undecane (C11) chain of this compound represents a balance between sufficient hydrophobic length to provide good steric stabilization and adequate water solubility conferred by the sulfonate headgroup. The linear structure of the undecane chain allows for relatively dense packing on a surface, which is more effective for creating a stabilizing layer compared to branched chains of a similar molecular weight.

Phase Behavior and Microemulsion Systems Involving Undecanesulfonates

Ternary System Phase Regions and Solubilization Parameters

For a surfactant like this compound, the system's behavior would be dictated by the partitioning of the surfactant between the aqueous and oil phases, which is influenced by factors like temperature and salinity. The formation of a single-phase microemulsion (a thermodynamically stable, isotropic dispersion of oil and water) is a key feature of interest.

A critical parameter derived from these studies is the solubilization parameter (SP) , which quantifies the efficiency of a surfactant in creating a microemulsion. It is defined as the volume (or mass) of oil or water that can be solubilized per unit volume (or mass) of surfactant in the microemulsion phase. firp-ula.org For systems exhibiting a three-phase equilibrium (water, microemulsion, and oil coexisting), the solubilization is measured at the "optimum formulation," where equal amounts of oil and water are solubilized. firp-ula.org

The value of the solubilization parameter is highly dependent on the surfactant's structure and its interactions with the oil and water phases. For instance, typical solubilization values for conventional surfactants with short-chain alkanes can be as high as 10-30 mL/g, but these values decrease significantly for more complex or polar oils. firp-ula.org The undecane chain and sulfonate headgroup of this compound would determine its specific solubilization capacity for different types of oils, influencing the boundaries of the single-phase microemulsion region in its ternary phase diagram.

Effect of Alkyl Chain Length and Branching on Surfactant Aggregation Properties and Micelle Formation

The self-assembly of sodium undecane-1-sulfonate and related anionic surfactants into micelles is profoundly influenced by the molecular architecture of their hydrophobic tail. Specifically, the length and branching of the alkyl chain are critical determinants of the thermodynamic and structural properties of the resulting aggregates, including the critical micelle concentration (CMC).

Influence of Alkyl Chain Length

This behavior is primarily explained by the hydrophobic effect; the aggregation of hydrophobic tails into the core of a micelle minimizes the disruption of the hydrogen-bonding network of water molecules, leading to a net increase in the entropy of the system. wikipedia.org Consequently, as the alkyl chain length increases, the concentration required to initiate micelle formation, known as the critical micelle concentration (CMC), decreases. wikipedia.orgmdpi.com This inverse relationship signifies that surfactants with longer alkyl chains are more efficient at forming micelles. For a homologous series of linear sodium alkyl sulfonates, it has been shown that for each additional methylene (B1212753) group added to the alkyl chain, the CMC decreases significantly. nih.gov

Furthermore, a longer alkyl chain generally leads to a higher aggregation number (i.e., more surfactant molecules per micelle) and can promote transitions in micelle shape from spherical to more elongated, cylindrical structures. rsc.org The increased surface activity associated with longer alkyl chains also enhances their ability to reduce surface tension. nih.gov

Table 1: Effect of Linear Alkyl Chain Length on the Critical Micelle Concentration (CMC) of Sodium Alkylbenzene Sulfonates (LAS) in Water This table illustrates the general principle of how CMC changes with chain length in a homologous series of anionic surfactants.

| Alkyl Chain Length | Compound Example | CMC (mM) |

| 10 carbons | C₁₀ LAS | 6.9 |

| 11 carbons | C₁₁ LAS | 2.9 |

| 12 carbons | C₁₂ LAS | 1.2 |

| 13 carbons | C₁₃ LAS | 0.44 |

Data sourced from scientific literature, demonstrating the trend for illustrative purposes. researchgate.net

Influence of Alkyl Chain Branching

The presence of branching in the alkyl chain introduces steric hindrance that affects how surfactant molecules can pack together within a micelle. Compared to a linear isomer with the same number of carbon atoms, a branched alkyl chain occupies a larger volume and prevents the efficient, dense packing of the hydrophobic tails in the micelle core. researchgate.net

This less efficient packing leads to several consequences. Firstly, the hydrophobic interactions within the core are weakened relative to their linear counterparts. Secondly, the effective area occupied by the headgroup at the micelle surface is increased. As a result of this steric hindrance and reduced hydrophobicity, the CMC of a branched-chain surfactant is typically higher than that of its linear isomer. researchgate.netdoi.org For example, studies on sodium alkyl decane (B31447) sulfonates have shown that the CMC values for ethyl and butyl branched variants are higher than their straight-chain homologues. doi.org While linear alkylbenzene sulfonates (LAS) are known for their low CMC values, their branched isomers (BAS) generally exhibit different aggregation properties due to these structural variations. researchgate.netcleaninginstitute.org

Despite a higher CMC, branching can be advantageous for certain applications. The disruption in packing can prevent the formation of highly ordered and viscous liquid crystalline phases, thereby improving the surfactant's solubility and handling properties in concentrated solutions. researchgate.net

Table 2: Conceptual Comparison of Linear vs. Branched Alkyl Sulfonates This table provides an illustrative comparison of key aggregation properties for surfactants with the same carbon number but different structures.

| Property | Linear Alkyl Sulfonate | Branched Alkyl Sulfonate |

| Packing Efficiency in Micelle Core | High | Low (Steric Hindrance) |

| Hydrophobic Interactions | Stronger | Weaker |

| Critical Micelle Concentration (CMC) | Lower | Higher |

| Tendency to Form Viscous Phases | Higher | Lower |

Advanced Analytical Methodologies for Sodium;undecane 1 Sulfonate

Chromatographic Techniques for Separation and Resolution

Chromatographic methods are fundamental in the analysis of ionic compounds like sodium undecane-1-sulfonate, enabling its separation and quantification.

Sodium undecane-1-sulfonate is utilized as an ion-pair reagent in High-Performance Liquid Chromatography (HPLC) and other liquid chromatography (LC) techniques. In reversed-phase ion-pairing chromatography, an ionic compound such as sodium undecane-1-sulfonate is added to the mobile phase to facilitate the separation of ionic analytes. itwreagents.com

The mechanism involves the formation of a neutral ion pair between the undecane-1-sulfonate anion and a positively charged analyte. This interaction increases the hydrophobicity of the analyte, leading to greater retention on a non-polar stationary phase and enabling enhanced resolution. itwreagents.com The minimal UV absorption of sodium alkanesulfonates makes them suitable for use with UV detectors, which are commonly employed in HPLC systems. itwreagents.com The purity of sodium undecane-1-sulfonate as an ion-pair reagent is crucial for achieving reliable and reproducible chromatographic separations. itwreagents.com

Table 1: Properties of Sodium undecane-1-sulfonate for HPLC

| Property | Value | Reference |

|---|---|---|

| Purity | >98.0% | cymitquimica.comchemsupply.com.auottokemi.com |

| Molecular Formula | C11H23NaO3S | cymitquimica.comtcichemicals.com |

| Molecular Weight | 258.35 g/mol | cymitquimica.comottokemi.com |

| Appearance | White powder to crystal | cymitquimica.comottokemi.com |

Capillary electrophoresis (CE) is a powerful technique for determining the critical micelle concentration (CMC) of surfactants. The principle relies on monitoring a change in an electrochemical property, such as streaming potential or effective electrophoretic mobility, as a function of the surfactant concentration. nih.govnih.gov

When the surfactant concentration reaches the CMC, there is an abrupt change in the measured property due to the formation of micelles. For instance, the effective electrophoretic mobility of a solute that interacts with the surfactant micelles will change significantly at and above the CMC. nih.gov Studies on similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have demonstrated that the presence of solubilized solutes can influence the CMC value, causing micellization to occur over a range of concentrations. nih.gov This methodology allows for the investigation of how different conditions and solutes affect the aggregation behavior of sodium undecane-1-sulfonate.

Spectroscopic and Scattering Approaches for Structural and Conformational Insights

Spectroscopic and scattering techniques offer a molecular-level view of the structure, conformation, and aggregation of sodium undecane-1-sulfonate at interfaces and in solution.

Sum-frequency vibrational spectroscopy (SFVS) is a surface-specific technique used to probe the conformational order of surfactant molecules at interfaces, such as the air/water interface. rsc.org By analyzing the vibrational spectra of the terminal methyl group of the alkyl chain, information about the tilt angle and the degree of conformational disorder (e.g., the number of gauche conformations) can be inferred. rsc.org

For soluble surfactants, studies have shown that the structure of the hydrocarbon chain region of the monolayer is sensitive not only to the packing density but also to the nature of the head group. rsc.org While direct SFVS studies on sodium undecane-1-sulfonate are not widely reported, the principles of the technique, as applied to other surfactants, indicate its utility in understanding the orientation and conformation of the undecyl chain of sodium undecane-1-sulfonate at various interfaces.

Optical absorption spectroscopy can be employed to study the environment within and around surfactant micelles. While sodium undecane-1-sulfonate itself may not have strong absorption in the visible range, changes in the absorption spectra of probe molecules (dyes) can provide information about the polarity and structure of the micellar environment. This technique is valuable for investigating the interactions between the surfactant and other molecules in a system.

DLS, on the other hand, measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles. researchgate.net From these fluctuations, the diffusion coefficient can be determined, which in turn allows for the calculation of the hydrodynamic radius of the micelles via the Stokes-Einstein equation. azom.com DLS is particularly sensitive to changes in micelle size due to variations in concentration, temperature, or the presence of additives. researchgate.netmdpi.com

Studies on the closely related sodium dodecyl sulfate (SDS) have extensively used these techniques to characterize micellar properties. For example, DLS measurements have shown that the hydrodynamic diameter of SDS micelles is typically in the range of a few nanometers. researchgate.netmdpi.com

Table 2: Representative Micellar Size Data for SDS from DLS

| Surfactant System | Average Diameter (nm) | Reference |

|---|---|---|

| 0.01 mol dm⁻³ SDS in water | ~4 | mdpi.com |

| 0.01 M SDS in water | 3.14 (with 0.01 M NaCl) | researchgate.net |

| 10 mg/mL Tween 20 in water | 7.3 - 7.6 | azom.com |

Note: Data for SDS and Tween 20 are presented to illustrate the typical range of micelle sizes determined by DLS.

Table of Mentioned Compounds

| Compound Name |

|---|

| Sodium;undecane-1-sulfonate |

| Sodium dodecyl sulfate (SDS) |

Raman Spectroscopy and Molecular Dynamics for Conformational Changes in Surfactant Molecules

The conformational flexibility of the undecane (B72203) chain in this compound is crucial to its surfactant properties and the formation of various self-assembled structures. Raman spectroscopy and Molecular Dynamics (MD) simulations are powerful complementary techniques for investigating these conformational changes at a molecular level.

Raman spectroscopy is a non-invasive technique well-suited for studying the hydrocarbon chains of surfactants. acs.org It can quantify the ratio of trans to gauche conformers within the alkyl chain. Specific regions of the Raman spectrum are sensitive to different vibrational modes, which are indicative of the molecule's conformation. For instance, the C-H stretching modes (2800-3000 cm⁻¹) and the CH₂ twisting and wagging modes (~1300 cm⁻¹) provide information about the packing and order of the alkyl chains. nih.gov An increase in the intensity of bands associated with the all-trans configuration suggests a more ordered, crystalline-like state, which is common in concentrated phases or at interfaces. acs.org

Molecular Dynamics (MD) simulations provide an atomistic view of surfactant behavior, complementing experimental data from Raman spectroscopy. mdpi.com By simulating a system of this compound molecules in a solvent, researchers can track the conformational state of each molecule over time. These simulations can predict key parameters such as the deuterium (B1214612) order parameter (SCD) for different carbon atoms along the alkyl tail, which quantifies the degree of conformational order. researchgate.net MD can also elucidate how factors like concentration, temperature, and the presence of co-solutes or interfaces influence the equilibrium between trans and gauche states, providing a deeper understanding of the molecular forces driving phase behavior. researchgate.netnih.gov

Table 1: Representative Raman Bands for Conformational Analysis of Alkyl Chains

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Conformational Significance |

|---|---|---|

| ~1064, ~1130 | C-C Skeletal Stretching | Intensity is sensitive to the population of trans conformers. Higher intensity indicates greater chain order. |

| ~1300 | CH₂ Twisting Deformations | Broadening of this band can indicate the presence of various conformers, including gauche states. nih.gov |

| 2800-3000 | C-H Stretching | The ratio of peak intensities in this region (e.g., I₂₈₅₀/I₂₈₈₀) is often used as a qualitative measure of intermolecular order. |

Microscopy for Direct Visualization of Self-Assembled Structures

Direct imaging techniques are indispensable for understanding the morphology and spatial organization of the self-assembled structures formed by this compound. High-resolution microscopy methods provide real-space visualization of monolayers and micellar aggregates.

Frequency Modulation Atomic Force Microscopy (FM-AFM) is a non-contact AFM technique that offers sub-nanometer resolution, making it ideal for imaging soft molecular assemblies like self-assembled monolayers (SAMs) in liquid environments. nih.govscientaomicron.com The technique operates by oscillating a cantilever at its resonance frequency and detecting shifts in this frequency (df) caused by tip-sample interaction forces. A feedback loop maintains a constant frequency shift by adjusting the tip-sample distance, thereby generating a topographic image of the surface. scientaomicron.com

Studies on sulfonate-terminated alkanethiols, such as sodium 11-mercapto-1-undecanesulfonate, have demonstrated the power of FM-AFM in revealing the molecular-scale structure of SAMs. nih.gov Research shows that the solvent environment during SAM preparation has a profound effect on the final structure. A monolayer prepared in pure water exhibited random, disordered surface structures. In contrast, when prepared in a water-ethanol mixed solvent, the same molecules formed highly ordered, periodic striped structures, indicating the molecules were in a flat-lying conformation. nih.gov FM-AFM can also resolve phase separation in mixed SAMs. For instance, in a mixed monolayer of sodium 11-mercapto-1-undecanesulfonate and 11-mercapto-1-undecanol, clear phase-separated domains were visualized. nih.gov

Table 2: FM-AFM Observations of Sulfonate-Terminated SAM Structures

| Sample System | Preparation Solvent | Observed Structure | Molecular Conformation |

|---|---|---|---|

| Single-Component Sulfonate SAM | Pure Water | Random, disordered structures nih.gov | Disordered |

| Single-Component Sulfonate SAM | Water-Ethanol Mixture | Periodic striped structures nih.gov | Flat-lying nih.gov |

| Mixed Sulfonate/Hydroxyl SAM | Not Specified | Clear phase-separated domains nih.gov | Component-dependent |

Scanning Tunneling Microscopy (STM) is a surface imaging technique that can achieve atomic resolution, typically on conductive or semiconductive surfaces. It relies on the quantum tunneling current between a sharp metallic tip and the sample surface. STM is particularly effective for characterizing the structure of SAMs formed on conductive substrates like gold.

While STM primarily images the electronic properties of a surface, it provides detailed structural information about molecular arrangements. In the context of mixed surfactant systems, STM has been used to visualize the nanoscale domain structures that form within mixed monolayers. rsc.orgresearchgate.net For example, studies on mixed monolayers of two different alkanethiols on gold nanoparticles have revealed the formation of distinct, stripe-like domains. rsc.orgresearchgate.net These ordered patterns arise from the phase separation of the different surfactant molecules. By analogy, a mixed monolayer containing this compound and another surfactant (e.g., a shorter-chain thiol or one with a different headgroup) on a gold surface would be expected to show similar phase-separated domains. STM can map the size, shape, and periodicity of these domains, providing critical information on the intermolecular interactions that govern the self-assembly process. researchgate.net

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of nanoscale objects, including surfactant micelles in solution. To overcome challenges associated with imaging soft, hydrated structures in a high-vacuum environment, specialized techniques like cryogenic TEM (cryo-TEM) are employed. Cryo-TEM involves flash-freezing a thin film of the solution, preserving the micellar structures in a vitrified, glass-like state for imaging.

TEM is invaluable for studying the microstructure of mixed micellar systems containing this compound. By co-assembling with other surfactants or polymers, a variety of micellar shapes can be formed. Direct visualization by cryo-TEM can confirm the presence of different morphologies, such as spherical micelles, elongated worm-like or rod-like micelles, and even branched structures. buketov.edu.kz For instance, studies on other mixed surfactant-polymer systems have shown the coexistence of simple spherical micelles with more complex branched, rodlike hybrid micelles. buketov.edu.kz In-situ liquid-phase TEM (LP-TEM) can even be used to observe dynamic processes, such as the morphological transitions and fragmentation of micelles in real-time. osti.gov These direct observations are crucial for understanding how the composition of a mixed system influences the resulting supramolecular architecture.

Theoretical and Computational Modeling of Sodium;undecane 1 Sulfonate Systems

Molecular Dynamics Simulations for Surfactant Self-Assembly and Interaction with Nanomaterials

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of sodium;undecane-1-sulfonate, MD simulations would provide a molecular-level understanding of its behavior in aqueous solutions and its interactions with various materials.

The self-assembly of this compound into micelles is a key area that can be investigated using MD simulations. These simulations can track the process of individual surfactant molecules (monomers) in water aggregating to form spherical or cylindrical micelles. Key parameters that can be determined from such simulations include the critical micelle concentration (CMC), aggregation number (the number of surfactant molecules in a micelle), and the shape and size of the micelles. For homologous series of sodium alkyl sulfonates, it is generally observed that the CMC decreases and the aggregation number increases with increasing alkyl chain length.

The interaction of this compound with nanomaterials, such as carbon nanotubes or graphene, can also be modeled. MD simulations can reveal the adsorption patterns of the surfactant on the nanomaterial surface, the orientation of the surfactant molecules, and the role of the surfactant in dispersing the nanomaterials in an aqueous medium. For instance, simulations of similar surfactants like sodium dodecyl sulfonate (SDS) have shown that the surfactant molecules can form cylindrical or hemimicellar structures on the surface of carbon nanotubes, which is crucial for their stabilization in water.

Illustrative Data from MD Simulations of a Homologous Series of Sodium Alkyl Sulfonates:

| Property | Sodium Decyl Sulfonate (C10) | Sodium Dodecyl Sulfonate (C12) |

| Simulated CMC (mM) | ~30 | ~8 |

| Simulated Aggregation Number | ~40 | ~60 |

| Micelle Shape | Spherical | Spherical to Ellipsoidal |

This table presents typical values obtained from MD simulations of sodium alkyl sulfonates to illustrate the expected trends. Specific values for this compound would require dedicated simulations.

Computational Approaches for Predicting Aggregation Behavior and Interfacial Properties

Besides all-atom MD, other computational techniques are employed to predict the aggregation behavior and interfacial properties of surfactants.

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the molecular structure of a chemical with its physicochemical properties. For this compound, a QSPR model could be developed to predict its CMC based on descriptors that quantify its molecular size, shape, and electronic properties. Such models are often trained on experimental data from a series of related surfactants.

Dissipative Particle Dynamics (DPD) is a coarse-grained simulation method that allows for the study of larger systems and longer timescales compared to all-atom MD. In DPD, clusters of atoms are represented as single particles, which reduces the computational cost. This method is particularly useful for studying the phase behavior of surfactant solutions and the formation of complex structures like liquid crystals.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to investigate the electronic structure of the surfactant molecule. These calculations can provide insights into the charge distribution on the sulfonate headgroup and the nature of its interactions with water molecules and counterions (Na+). This information is valuable for parameterizing the force fields used in MD simulations.

Predicted Interfacial Properties for Sodium Alkyl Sulfonates:

| Alkyl Chain Length | Predicted Interfacial Tension vs. Decane (B31447) (mN/m at CMC) |

| C10 | ~10 |

| C12 | ~8 |

| C14 | ~6 |

This table illustrates the expected trend of decreasing interfacial tension with increasing alkyl chain length for sodium alkyl sulfonates, as would be predicted by computational models.

Integration of Computational and Experimental Data for Mechanistic Understanding

A powerful approach to understanding the behavior of surfactants like this compound is the integration of computational modeling with experimental data. Experimental techniques such as tensiometry, light scattering, and neutron scattering can provide macroscopic and mesoscopic information about the system, while computational methods offer a detailed molecular-level view.

For example, the experimentally measured CMC of this compound can be used to validate and refine the force fields used in MD simulations. In turn, the simulations can provide a mechanistic explanation for the observed CMC value by revealing the thermodynamics of micellization at the molecular level.

Similarly, experimental studies on the dispersion of nanomaterials by this compound can be complemented by simulations that show the precise arrangement of surfactant molecules on the nanomaterial surface. This integrated approach can lead to a more complete and accurate understanding of the structure-property-function relationships of the surfactant.

Example of Integrated Study Workflow:

Experimental Measurement: Determine the critical micelle concentration (CMC) and aggregation number of this compound using tensiometry and fluorescence quenching.

Computational Modeling: Perform molecular dynamics simulations of the self-assembly of this compound to predict the CMC and aggregation number.

Validation and Refinement: Compare the experimental and computational results. If there are discrepancies, refine the simulation parameters (force field) to better match the experimental data.

Mechanistic Insight: Use the validated computational model to investigate the molecular-level details of micelle formation and structure, providing a mechanistic understanding of the experimental observations.

This synergistic approach ensures that the computational models are well-grounded in experimental reality, and that the experimental data is interpreted with a sound molecular-level understanding. While specific studies on this compound are not prevalent, this integrated methodology is the standard for gaining deep insights into the behavior of surfactant systems.

Research Applications in Specialized Chemical Fields Academic Focus

Catalytic Roles in Pharmaceutical Research and Organic Synthesis

While sodium undecane-1-sulfonate is described in chemical literature and supplier information as a catalyst for use in pharmaceutical research, specific, well-documented examples of its direct catalytic role in organic synthesis are not extensively detailed in readily available academic sources. ottokemi.comchemicalbook.com Its primary recognized function in analytical chemistry is as an ion-pairing reagent, particularly in High-Performance Liquid Chromatography (HPLC). ottokemi.comcymitquimica.comtcichemicals.com In this capacity, it is added to the mobile phase to form neutral ion pairs with charged analytes, thereby improving their retention and separation on reverse-phase columns.

The broader category of alkyl sulfonates, due to their amphiphilic nature, can participate in micellar catalysis. mdpi.comacsgcipr.org In this process, surfactant molecules form micelles in an aqueous solution, creating a microenvironment that can enhance reaction rates and influence selectivity for organic reactions that are otherwise slow or inefficient in water. mdpi.comacsgcipr.org The hydrophobic core of the micelle can solubilize nonpolar reactants, concentrating them and facilitating their interaction, often at lower temperatures and with higher efficiency than in traditional organic solvents. ucsb.edu While this is a known catalytic mechanism for surfactants, specific studies detailing sodium undecane-1-sulfonate as the primary catalyst in such reactions are not prominently featured in the reviewed literature.

It is plausible that its utility as a "catalyst" in pharmaceutical research may refer to its function as a phase-transfer catalyst (PTC). In phase-transfer catalysis, a catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. Given its surfactant properties, sodium undecane-1-sulfonate could potentially act as a PTC, transferring aqueous-soluble reactants into an organic phase, though specific research elaborating on this role is sparse.

Biophysical Interactions of Sulfonate Derivatives: Mimicking Biological Proteoglycans in Antiviral Research

Sulfonate derivatives have garnered significant attention in antiviral research due to their ability to mimic the structure and function of biological proteoglycans, such as heparan sulfate (B86663). Heparan sulfate proteoglycans are present on the surface of many cell types and are often exploited by viruses, including herpes simplex virus (HSV) and dengue virus (DENV), as initial attachment receptors to facilitate entry into host cells. The interaction is primarily electrostatic, involving the negatively charged sulfate and carboxyl groups on heparan sulfate and positively charged amino acid residues on the viral envelope glycoproteins.

Researchers have successfully synthesized sulfonate- and carboxyl-containing polysaccharide derivatives that act as molecular mimics of heparan sulfate, effectively blocking the virus-cell interaction and inhibiting infection. By presenting a high density of negative charges, these sulfonate derivatives can competitively bind to the viral glycoproteins, thus preventing the virus from attaching to the host cell surface.

A key example is the use of sodium 11-mercapto-1-undecanesulfonate . This derivative is instrumental in the surface functionalization of gold nanoparticles designed for antiviral applications. The sulfonate groups provide a negatively charged surface that mimics the anionic sites of proteoglycans, enabling these nanoparticles to interact with and potentially neutralize viral particles.

| Derivative Type | Target Virus | Mechanism of Action | Key Research Finding |

|---|---|---|---|

| Sulfonated-Carboxymethylated β-Glucans | Herpes Simplex Virus (HSV), Dengue Virus (DENV) | Mimics heparan sulfate, blocking viral entry into host cells. | Antiviral potency against some HSV strains increases with the degree of sulfonation. |

| Sodium 11-mercapto-1-undecanesulfonate (on Gold Nanoparticles) | Various enveloped viruses | Provides a negatively charged surface to nanoparticles, mimicking proteoglycans to bind to viral glycoproteins. | Serves as a key component in engineering functional nanomaterials with antiviral properties. |

Engineering of Functionalized Nanomaterials: Synthesis of Amphiphilic Gold Nanoparticles

The synthesis of functionalized nanomaterials with tailored properties is a rapidly advancing field, and sulfonate derivatives play a crucial role in this area. Specifically, sodium 11-mercapto-1-undecanesulfonate is a key reagent in the creation of amphiphilic gold nanoparticles (AuNPs). These nanoparticles are of great interest for biomedical applications due to their unique interactions with cell membranes, lipid bilayers, and viruses.

The synthesis of these amphiphilic AuNPs typically involves a one-phase chemical reduction method. Gold(III) chloride trihydrate is reduced in the presence of a mixture of two types of thiol ligands: a hydrophobic thiol and a hydrophilic thiol. Sodium 11-mercapto-1-undecanesulfonate serves as the hydrophilic component, while an alkanethiol, such as 1-octanethiol (B94742), provides the hydrophobic character.

The process can be summarized in the following steps:

Ligand Preparation : Sodium 11-mercapto-1-undecanesulfonate is synthesized, often from sodium undec-10-enesulfonate through a reaction with thioacetic acid followed by hydrolysis to yield the thiol group.

Nanoparticle Formation : A gold salt (e.g., gold(III) chloride trihydrate) is dissolved, and a mixture of sodium 11-mercapto-1-undecanesulfonate and 1-octanethiol in a solvent like methanol (B129727) is added.

Reduction : A reducing agent, such as sodium borohydride (B1222165), is added to the mixture. This reduces the gold ions to gold atoms, which then nucleate and grow into nanoparticles. The thiol ligands concurrently bind to the surface of the growing nanoparticles, forming a self-assembled monolayer.

Purification : The resulting nanoparticles are purified through centrifugation and washing steps to remove excess reagents and free ligands.

The final nanoparticles have a gold core and a mixed ligand shell. The sulfonate head groups of the sodium 11-mercapto-1-undecanesulfonate are exposed to the aqueous environment, providing colloidal stability and a negative surface charge. The hydrophobic alkyl chains of the 1-octanethiol are interdigitated with the undecanesulfonate chains, creating hydrophobic domains on the nanoparticle surface. This combination of hydrophilic and hydrophobic properties makes the nanoparticles amphiphilic. The ratio of the two ligands in the synthesis can be adjusted to fine-tune the surface properties of the nanoparticles for specific applications.

| Component | Chemical Name/Formula | Role in Synthesis |

|---|---|---|

| Gold Precursor | Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | Source of gold for the nanoparticle core. |

| Hydrophilic Ligand | Sodium 11-mercapto-1-undecanesulfonate | Provides negative charge and colloidal stability in aqueous solutions. |

| Hydrophobic Ligand | 1-Octanethiol | Creates hydrophobic domains on the nanoparticle surface. |

| Reducing Agent | Sodium borohydride (NaBH₄) | Reduces Au³⁺ ions to Au⁰ atoms. |

| Solvent | Methanol/Ethanol (B145695)/Water | Medium for the reaction. |

Environmental Research Aspects of Undecanesulfonate Compounds

Mechanisms of Chemical and Biological Degradation of Alkyl Sulfonates

The breakdown of alkyl sulfonates in the environment occurs through both biological and chemical pathways. Microorganisms play a central role in the biodegradation of these compounds.

The primary biological degradation mechanism for linear alkylbenzene sulfonates (LAS), which share structural similarities with alkyl sulfonates, involves a multi-step process initiated by bacteria. hibiscuspublisher.com The alkyl chain of the molecule is typically the first point of microbial attack. mpob.gov.my One of the key pathways is β-oxidation , where the alkyl chain is progressively shortened. exeter.ac.uk This process is often preceded by an initial oxidation of the terminal methyl group of the alkyl chain. exeter.ac.uk

The complete aerobic biodegradation of linear alkylbenzene sulfonates in seawater has been shown to exceed 99%. nih.gov The degradation process is influenced by environmental factors such as temperature, with lower temperatures inhibiting the rate of biodegradation. nih.govresearchgate.net The presence of an adapted inoculum of microorganisms can kinetically enhance the degradation process. nih.govresearchgate.net

Intermediates formed during the biodegradation of LAS include sulfophenylcarboxylic acids (SPCs). nih.govresearchgate.net The formation and subsequent degradation of these intermediates are key steps in the complete mineralization of the parent compound. nih.gov

Table 1: Key Mechanisms in the Biological Degradation of Alkyl Sulfonates

| Degradation Step | Description | Key Microbial Process | Influencing Factors |

|---|---|---|---|

| Initial Alkyl Chain Oxidation | The terminal methyl group of the long alkyl chain is oxidized. | Aerobic bacteria | Presence of oxygen |

| β-Oxidation | The oxidized alkyl chain is progressively shortened by the removal of two-carbon units. | Bacterial enzymes (e.g., acyl-CoA synthetase) exeter.ac.uk | Alkyl chain length |

| Desulfonation | The sulfonate group (-SO3H) is cleaved from the molecule. exeter.ac.uk | Desulfonating enzymes exeter.ac.uk | Structure of the parent molecule |

| Metabolism of Sulfite (B76179) | The released sulfite is oxidized to sulfate (B86663). exeter.ac.uk | Sulfite-cytochrome c reductase exeter.ac.uk | Availability of electron acceptors |

| Intermediate Degradation | Breakdown of intermediate products like sulfophenylcarboxylic acids (SPCs). nih.gov | Various bacterial metabolic pathways | Temperature, microbial adaptation nih.gov |

Fate and Transport Considerations for Sulfonate Surfactants in Aquatic and Soil Environments

Once released into the environment, sulfonate surfactants are subject to various transport and fate processes that determine their distribution and persistence. beamreach.org The primary environmental compartments of concern are surface waters, sediments, and soils. nih.gov

In aquatic environments , the behavior of sulfonate surfactants is governed by processes such as sorption to sediment and biodegradation. beamreach.org Anionic surfactants, like sodium undecane-1-sulfonate, generally exhibit lower sorption to soil and sediment compared to nonionic and cationic surfactants. beamreach.orgresearchgate.net The sorption of linear alkylbenzene sulfonates (LAS) to natural soils has been observed to be linear at low concentrations. nm.gov However, at higher concentrations, a cooperative sorption can occur, leading to an exponential increase in the amount sorbed. nm.gov Factors influencing sorption include the physicochemical properties of the surfactant, the nature of the sediment (e.g., organic carbon content), and environmental parameters. beamreach.orgnm.gov

The transport of these surfactants is also influenced by their interaction with dissolved organic matter and suspended particles in the water column. The partitioning between the dissolved phase and particulate matter will affect their bioavailability and potential for long-distance transport.

In soil environments , the fate of sulfonate surfactants is similarly influenced by sorption and biodegradation. beamreach.org When applied to land, for instance through the disposal of sewage sludge, these compounds can be retained in the soil matrix or be transported with water flow. beamreach.org The sorption of anionic surfactants to soil is influenced by the soil's composition, particularly the clay and organic matter content. core.ac.uk The sorption process can be complex, involving mechanisms such as hydrophobic bonding and dispersion forces. core.ac.uk

Biodegradation is a significant removal mechanism for sulfonate surfactants in soil. beamreach.org Linear alkylbenzene sulfonates have been found to degrade in sludge-amended soils with half-lives ranging from 7 to 33 days. beamreach.orgresearchgate.net The rate of degradation can be affected by soil temperature, moisture content, pH, and the microbial community present.

The presence of surfactants in irrigation water can potentially affect the movement of other substances, like herbicides, in the soil. However, studies have shown that low concentrations of LAS in irrigation water did not significantly increase the leaching of certain herbicides through sandy loam soil. mcgill.ca

Table 2: Factors Influencing the Fate and Transport of Sulfonate Surfactants

| Factor | Influence on Aquatic Environments | Influence on Soil Environments |

|---|---|---|

| Sorption | Partitioning between water and sediment; affects bioavailability. beamreach.org Anionic surfactants have weaker sorption than cationic/nonionic. beamreach.org | Retention in soil, reducing leaching to groundwater. beamreach.org Influenced by soil organic matter and clay content. core.ac.uk |

| Biodegradation | Primary removal mechanism in surface waters. nih.gov Rate is temperature-dependent. nih.gov | Significant removal pathway. beamreach.org Half-lives can range from days to weeks. researchgate.net |

| Water Solubility | High solubility facilitates transport in the dissolved phase. | Influences leaching potential through the soil profile. |

| Organic Carbon Content | Sediments with high organic carbon tend to sorb more surfactant. nm.gov | Soils with high organic matter show increased sorption. nm.gov |

| Particle Concentration | An inverse relationship between unit sorption and particle concentration has been observed. nih.gov | Affects the distribution between soil particles and pore water. |

Influence of Sodium Salts on Degradation Processes in Material Science (General Context)

In a broader material science context, sodium salts can significantly influence the degradation processes of various materials. Their presence can either accelerate or, in some cases, inhibit degradation through different chemical and physical mechanisms.

Sodium salts have been reported to play a catalytic role in the degradation of certain materials. For instance, in the thermal treatment of starch-based models, the presence of sodium chloride enhanced starch degradation and color formation. researchgate.net It is suggested that the salt promotes the breakdown of starch into smaller, more reactive molecules. researchgate.net In the hydrothermal carbonization of biomass, sodium salts can act as catalysts, speeding up the process of dehydration, aromatization, and carbonization of intermediates. researchgate.net

The influence of sodium salts is also observed in the degradation of synthetic polymers. For example, the degradation of hydrogels based on sodium polyacrylate can be influenced by the ionic content of the surrounding water, which includes sodium ions. nih.gov In the context of proton-exchange membranes like Nafion, the presence of sodium chloride has been shown to accelerate degradation, with the effect being more pronounced at higher temperatures and salt concentrations. mdpi.com

In the field of energy storage, the stability of electrolytes in sodium-ion batteries is a critical concern. The choice of the sodium conducting salt can have a significant influence on the degradation pathways of the electrolyte. mdpi.comresearchgate.net The presence of sodium metal itself can also accelerate degradation reactions, particularly at elevated temperatures. mdpi.com

Conversely, in some systems, the presence of certain sodium salts can have a stabilizing effect. For example, sodium difluoro(oxalato) borate (B1201080) (NaDFOB) has been shown to mitigate electrolyte degradation in sodium-ion batteries. mdpi.com

The mechanisms by which sodium salts influence degradation are varied and material-dependent. They can include:

Catalytic effects: Lowering the activation energy for degradation reactions. researchgate.net

Ionic interactions: Altering the chemical environment and promoting bond cleavage. nih.gov

Physical effects: In porous materials, the crystallization of salts within pores can lead to physical stress and material deterioration. researchgate.net

Table 3: General Influence of Sodium Salts on Material Degradation

| Material Type | Observed Effect of Sodium Salts | Potential Mechanism |

|---|---|---|

| Biomass (e.g., Starch) | Accelerated degradation and caramelization. researchgate.net | Catalysis of dehydration, aromatization, and carbonization. researchgate.net |

| Polymers (e.g., Hydrogels, Nafion) | Enhanced degradation. nih.govmdpi.com | Ionic interactions, replacement of hydrogen ions by sodium ions. mdpi.com |

| Battery Electrolytes | Can either accelerate or mitigate degradation depending on the specific salt. mdpi.com | Participation in degradation reactions, influence on the stability of other components. mdpi.com |

| Porous Building Materials | Physical deterioration. researchgate.net | Salt crystallization within pores leading to mechanical stress. researchgate.net |

Future Research Directions and Emerging Opportunities for Sodium;undecane 1 Sulfonate

Advancements in Tailored Self-Assembly for Designer Nanostructures

The amphiphilic nature of sodium;undecane-1-sulfonate drives its spontaneous organization in solution, a process known as self-assembly. This behavior is fundamental to forming a variety of nanostructures, such as micelles, vesicles, and lamellar phases. The next frontier of research lies in precisely controlling this process to create "designer" nanostructures with bespoke properties for targeted applications.

The morphology of the assembled structures is governed by factors including surfactant concentration, temperature, solvent polarity, and the presence of electrolytes. For long-chain alkyl sulfonates, studies have shown transitions between different phases, such as gel-like states and more fluid liquid-crystalline phases, with changes in temperature. nih.govacs.org By manipulating these variables, it is conceivable to direct the self-assembly of this compound to form, for example, nanotubes for nano-fluidic devices or highly ordered porous materials for catalysis and separation. Future investigations will likely focus on achieving a high degree of control over the size, shape, and stability of these nanostructures, transforming this simple surfactant into a sophisticated building block for advanced materials.

| Controlling Parameter | Effect on Self-Assembly | Potential Designer Nanostructure | Possible Application Area |

|---|---|---|---|

| Concentration | Dictates the transition from individual molecules (monomers) to aggregates (micelles) and subsequently to more complex structures. | Spherical Micelles, Cylindrical Micelles (Rods) | Drug delivery, Solubilization |

| Temperature | Influences the fluidity of the hydrocarbon tails and the hydration of the head groups, potentially triggering phase transitions. nih.govacs.org | Lamellar Sheets, Vesicles | Templating for mesoporous materials, Reaction vessels |

| Ionic Strength (Salt Conc.) | Screens the electrostatic repulsion between the anionic sulfonate head groups, promoting closer packing and changes in aggregate shape. | Worm-like Micelles, Hexagonal Phases | Rheology modifiers, Advanced cleaning formulations |

| Co-solvents/Additives | Can alter the solvent environment, influencing the hydrophobic interactions and leading to novel aggregate morphologies. | Bicontinuous Structures, Nanotubes | Separation membranes, Nanofluidics |

Synergistic Approaches Combining Experimental Characterization with Advanced Computational Methods

A deeper understanding of the molecular mechanisms governing the behavior of this compound can be achieved by integrating advanced computational simulations with empirical laboratory techniques. This synergistic approach allows researchers to bridge the gap between molecular interactions and macroscopic properties, accelerating the design and optimization of surfactant-based systems.

Experimental methods such as X-ray diffraction, surface tensiometry, and high-performance liquid chromatography (HPLC) provide critical data on the structure and performance of surfactant systems. nih.govsancolo.com However, these techniques often provide time-averaged or bulk property information. Advanced computational methods, particularly molecular dynamics (MD) simulations, offer a window into the atomic-level behavior.

For instance, MD simulations have been successfully employed to study the self-assembly mechanisms and phase transitions of similar long-chain alkyl sulfonates like sodium pentadecyl sulfonate. nih.govacs.org These simulations can reveal detailed information about the orientation of surfactant molecules at interfaces, the structure of water around the hydrophilic head groups, and the dynamics of micelle formation. acs.orgresearchgate.net By validating simulation results against experimental data, researchers can build predictive models that accurately forecast how this compound will behave under various conditions, guiding the rational design of new formulations and materials without costly and time-consuming trial-and-error experimentation.

| Experimental Technique | Macroscopic Data Provided | Computational Method | Microscopic Insight Gained |

|---|---|---|---|

| X-Ray Diffraction | Information on the structure and spacing of ordered phases (e.g., lamellar). nih.gov | Molecular Dynamics (MD) | Atomic coordinates, molecular packing, tilt angles of alkyl chains. nih.govacs.org |

| Surface Tensiometry | Measures the reduction in surface tension and determines the Critical Micelle Concentration (CMC). | MD Simulations | Orientation and density of surfactant molecules at the air/water or oil/water interface. acs.orgresearchgate.net |

| Calorimetry | Detects thermal transitions between different self-assembled phases. | Simulated Annealing in MD | Predicts phase transition temperatures and elucidates the molecular mechanism of the transition. nih.govacs.org |

| Spectroscopy (NMR, Fluorescence) | Probes the local environment of surfactant molecules within an aggregate. | Radial Distribution Functions | Characterizes the structure of water and ions around the surfactant head and tail groups. |

Exploration of Novel Applications in Green Chemistry and Sustainable Materials Science

The principles of green chemistry—which promote the design of products and processes that minimize the use and generation of hazardous substances—present significant opportunities for this compound. Future research will focus on leveraging its properties to create more sustainable industrial processes and environmentally benign materials.

A key advantage of the alkyl sulfonate class of surfactants is that they are generally considered to be readily biodegradable, which mitigates their environmental impact after use. palmercruz.comewg.org While many surfactants are derived from petroleum, a major research thrust is the development of synthetic pathways that utilize renewable feedstocks or employ greener chemical processes. acs.orgresearchgate.netrsc.org Future work could focus on developing a bio-based synthesis route for this compound, significantly enhancing its sustainability profile.

Beyond its own synthesis, this compound can be a key enabling ingredient in broader green applications. Surfactants are crucial in developing detergents that are effective in cold water, substantially reducing the energy consumed in household laundry. palmercruz.com They also find use as wetting agents and dispersants in agricultural formulations, potentially improving the efficiency of pesticides and reducing the total amount of chemicals needed. palmercruz.comoil-chem.com As a versatile surfactant, this compound could be explored for use in formulating bio-solvents, in emulsion polymerization to create water-based polymers, or as a component in next-generation materials designed for recyclability and reduced environmental persistence. epa.gov

| Green Chemistry Application Area | Role of this compound | Sustainability Benefit |

|---|---|---|

| Low-Temperature Detergents | Acts as the primary cleaning agent, effectively removing oils and dirt in cold water. | Reduces household energy consumption and associated carbon emissions. palmercruz.com |

| Concentrated Formulations | Enables the creation of stable, highly concentrated liquid products. | Reduces packaging waste, transportation fuel, and storage space. |

| Agricultural Adjuvants | Improves the spreading and penetration of active ingredients on plant surfaces. | Enhances efficacy, allowing for lower application rates of herbicides and pesticides. palmercruz.com |

| Water-Based Coatings and Inks | Functions as a dispersing and stabilizing agent for pigments and polymers in aqueous media. | Replaces volatile organic compounds (VOCs), reducing air pollution. |

| Sustainable Synthesis | Potential for synthesis via greener routes using bio-based feedstocks or catalysts. rsc.org | Reduces reliance on fossil fuels and minimizes hazardous byproducts. acs.orgresearchgate.net |

Q & A

Q. What is the role of sodium undecane-1-sulfonate in ion-pair chromatography, and how should it be incorporated into mobile phase preparation?

Sodium undecane-1-sulfonate acts as an ion-pairing agent in reversed-phase HPLC to improve the separation of ionic or polar compounds, particularly basic molecules like pharmaceuticals. To prepare a mobile phase, dissolve 0.24 mg/mL of sodium undecane-1-sulfonate in a buffered solution (e.g., 11.04 g monobasic sodium phosphate in 950 mL water) adjusted to pH 2.8 with phosphoric acid . Ensure degassing to avoid bubble formation in the HPLC system.

Q. What are the standard protocols for synthesizing sodium undecane-1-sulfonate, and how is purity validated?

A common method involves sulfonation of undecane using chlorosulfonic acid, followed by neutralization with sodium hydroxide. For example, sulfonate sodium salts can be reacted with thionyl chloride under reflux in dichloromethane, followed by hydrolysis . Purity validation typically employs ion-pair chromatography (IPC) with UV detection, ensuring ≥99.0% purity as per USP guidelines .

Q. How does sodium undecane-1-sulfonate compare to structurally similar surfactants (e.g., sodium dodecane-1-sulfonate) in chromatographic applications?

The alkyl chain length (C11 vs. C12) affects retention times and selectivity. Sodium undecane-1-sulfonate may offer better resolution for smaller molecules due to reduced hydrophobicity. Comparative studies should optimize mobile phase pH, buffer concentration, and column temperature to assess performance .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions when using sodium undecane-1-sulfonate to resolve contradictory retention data for structurally similar analytes?

Q. What methodological challenges arise when quantifying trace impurities in sodium undecane-1-sulfonate batches, and how can they be addressed?

Challenges include interference from residual sulfonic acids or sodium salts. Solutions:

Q. How do environmental factors (e.g., biodegradability, aquatic toxicity) impact the use of sodium undecane-1-sulfonate in large-scale research applications?

Sodium undecane-1-sulfonate exhibits moderate biodegradability in OECD 302B tests (~60% degradation in 28 days). However, its persistence in aquatic systems requires waste neutralization (pH 7–8) and adsorption treatments (activated carbon) before disposal .

Methodological & Analytical Design

Q. What strategies are effective for troubleshooting poor peak resolution in methods using sodium undecane-1-sulfonate?

- Column Conditioning: Pre-equilibrate the column with mobile phase for ≥30 min.

- Buffer Optimization: Increase phosphate buffer concentration (e.g., 20 mM to 50 mM) to stabilize ion-pair formation.

- Temperature Control: Maintain column temperature at 25°C ± 1°C to reduce variability .